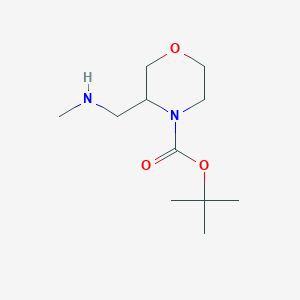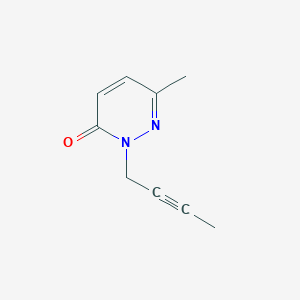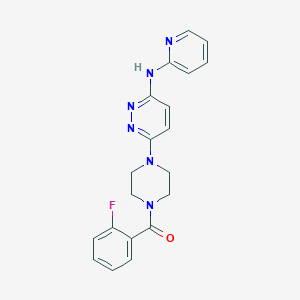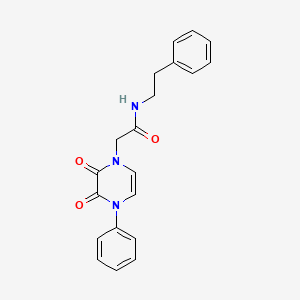
Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 475106-41-3 . It has a molecular weight of 230.31 . The IUPAC name for this compound is tert-butyl 3-[(methylamino)methyl]-4-morpholinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-8-9(13)7-12-4/h9,12H,5-8H2,1-4H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Environmental Occurrence and Fate
Studies have highlighted the environmental detection and the fate of synthetic phenolic antioxidants (SPAs), including compounds structurally related to Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate. SPAs have been identified in various environmental matrices such as indoor dust, air particulates, sea sediment, and river water. These compounds, including Tert-butyl derivatives, have shown persistence in different environments, leading to human exposure through food intake, dust ingestion, and personal care products. Concerns have been raised regarding their potential hepatic toxicity and endocrine-disrupting effects, prompting suggestions for future research to focus on novel SPAs with reduced environmental impact (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
Research into the decomposition of methyl tert-butyl ether (MTBE), a compound with similar tert-butyl structural features, by adding hydrogen in a cold plasma reactor, has been explored as an innovative method for environmental remediation. This process has shown potential in decomposing MTBE into less harmful components, demonstrating the feasibility of applying radio frequency (RF) plasma technology for environmental clean-up efforts (Hsieh et al., 2011).
Synthetic Routes and Industrial Applications
The review of synthetic routes, including the use of Tert-butyl derivatives in the industrial synthesis of pharmaceutical compounds, reveals the commercial and practical importance of these chemicals. Specifically, the industrial-scale production of synthetic routes for compounds like vandetanib has been analyzed, highlighting the necessity for efficient, high-yield methods that minimize environmental impact (Mi, 2015).
Polymer Membrane Applications for Environmental Purification
The application of polymer membranes for the purification of fuel additives, showcasing the role of Tert-butyl derivatives in enhancing fuel performance while addressing environmental concerns, has been reviewed. Such studies underscore the significance of developing and implementing advanced materials and technologies for the separation and purification of contaminants, thereby contributing to sustainable environmental practices (Pulyalina et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is “Danger” and it has GHS05 and GHS07 pictograms .
Propriétés
IUPAC Name |
tert-butyl 3-(methylaminomethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-8-9(13)7-12-4/h9,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSTMUJCKYFJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475106-41-3 |
Source


|
| Record name | tert-butyl 3-[(methylamino)methyl]morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)


![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)

![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)